Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate
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Overview
Description
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a tetrahydroisoquinoline core, which is a common motif in many natural and synthetic bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction forms the tetrahydroisoquinoline core, which is then esterified to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives .
Scientific Research Applications
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate: This compound has a similar structure but differs in the position of the substituent on the tetrahydroisoquinoline core.
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Uniqueness
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)5-3-10-2-4-12-9-14-7-6-11(12)8-10/h2,4,8,14H,3,5-7,9H2,1H3 |
InChI Key |
CAVGGFLBRXFNFB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=C(CNCC2)C=C1 |
Origin of Product |
United States |
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